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Compound of Interest

Compound Name: C-DIM12

Cat. No.: B15606004 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth overview of the compound 1,1-bis(3'-indolyl)-1-(p-

chlorophenyl)methane, commonly known as C-DIM12. It details its core mechanism of action,

summarizes its biological activities with quantitative data, provides key experimental protocols,

and visualizes the associated signaling pathways and workflows.

Introduction to C-DIM12
C-DIM12, or DIM-C-pPhCl, is a synthetic, orally active compound belonging to the C-DIM

(methylene-substituted diindolylmethane) class of molecules.[1] It is primarily recognized as a

potent modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2), a transcription

factor crucial for the development and maintenance of dopaminergic neurons and for regulating

inflammatory responses.[2][3] C-DIM12 has demonstrated significant therapeutic potential in

preclinical models, exhibiting anti-cancer, anti-inflammatory, and neuroprotective properties.[2]

Its activities are largely linked to its ability to activate Nurr1, which in turn suppresses

inflammatory gene expression and modulates cellular pathways involved in apoptosis,

autophagy, and proliferation.[4][5][6]

Core Mechanism of Action: Nurr1 Modulation and
NF-κB Inhibition
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The primary molecular target of C-DIM12 is the orphan nuclear receptor Nurr1.[1] Unlike many

nuclear receptors, Nurr1's activity is not regulated by a known endogenous ligand. C-DIM12
acts as a Nurr1 ligand or activator, initiating a cascade of downstream effects.[1][3]

A key consequence of Nurr1 activation by C-DIM12 is the inhibition of the NF-κB (Nuclear

Factor κB) signaling pathway, a central regulator of inflammation.[3][4] In glial cells, C-DIM12-

activated Nurr1 suppresses the expression of NF-κB-regulated inflammatory genes such as

iNOS (inducible nitric oxide synthase), IL-6 (interleukin-6), and CCL2 (chemokine ligand 2).[4]

[7] This is achieved through a mechanism of transrepression:

C-DIM12 enhances the recruitment of Nurr1 to the promoters of inflammatory genes, such

as the NOS2 promoter.[8]

It concurrently decreases the binding of the p65 subunit of NF-κB to these promoters.[4][8]

C-DIM12 stabilizes the binding of corepressor proteins, such as CoREST (Corepressor for

Repressor Element 1 Silencing Transcription Factor) and NCOR2 (Nuclear Receptor

Corepressor 2), further inhibiting gene transcription.[4]

In some cancer cell contexts, C-DIM12 has been characterized as a Nurr1 inverse agonist or

antagonist, where it inhibits Nurr1's pro-oncogenic functions.[6][9] This highlights the context-

dependent nature of its activity.
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C-DIM12-Mediated Inhibition of NF-κB Signaling
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Caption: C-DIM12 activates Nurr1 to suppress NF-κB-driven inflammatory gene expression.
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Biological Activities
C-DIM12 exhibits potent anti-tumor activity across a range of cancers by inducing apoptosis

and inhibiting cell proliferation, survival, and migration.[2][6]

Pancreatic Cancer: C-DIM12 acts as an NR4A2 inverse agonist, preferentially decreasing

the survival of pancreatic cancer cells (MiaPaCa2, Panc1, BxPC3) over non-transformed

pancreatic ductal cells.[6] It induces apoptosis, inhibits anchorage-independent growth, and

reduces cell migration.[6] Mechanistically, C-DIM12 downregulates the expression of NR4A2

targets like HuR and IDH1.[6] Furthermore, it disrupts gemcitabine-induced cytoprotective

autophagy by targeting the Nurr1–ATG7/ATG12 axis, thereby overcoming chemoresistance.

[9]

Bladder Cancer: In human bladder cancer cell lines, C-DIM12 activates the Nurr1 ligand-

binding domain, leading to decreased cell survival and induction of apoptosis, evidenced by

PARP cleavage and DNA fragmentation.[1] This effect is Nurr1-dependent and involves the

stimulation of TRAIL (tumor necrosis factor-related apoptosis-inducing ligand).[1] In

orthotopic mouse models, C-DIM12 administration effectively suppressed bladder tumor

growth.[1]

Other Cancers: C-DIM compounds have also shown efficacy in prostate and lung cancer

models, where they can induce apoptosis and inhibit cell growth through various pathways,

some of which are independent of other nuclear receptors like PPARγ.[10][11]

C-DIM12 demonstrates significant neuroprotective effects, primarily by mitigating

neuroinflammation.

Parkinson's Disease Models: In the MPTP-induced mouse model of Parkinsonism, C-DIM12
protects against the loss of dopaminergic (DA) neurons in the substantia nigra pars

compacta and DA terminals in the striatum.[3][12] It achieves this by suppressing the

activation of microglia and astrocytes, thereby reducing the expression of inflammatory

cytokines and chemokines.[12] C-DIM12 also enhances the expression of Nurr1-regulated

proteins essential for dopamine neuron function, such as tyrosine hydroxylase.[12]

Intracerebral Hemorrhage (ICH): In a mouse model of ICH, oral administration of C-DIM12
improved the recovery of neurological function, prevented neuron loss, and preserved axonal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b15606004?utm_src=pdf-body
https://www.medchemexpress.com/C-DIM12.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11477821/
https://www.benchchem.com/product/b15606004?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11477821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11477821/
https://www.benchchem.com/product/b15606004?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11477821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9109828/
https://www.benchchem.com/product/b15606004?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19074857/
https://pubmed.ncbi.nlm.nih.gov/19074857/
https://www.benchchem.com/product/b15606004?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19074857/
https://pubmed.ncbi.nlm.nih.gov/17093136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3838903/
https://www.benchchem.com/product/b15606004?utm_src=pdf-body
https://www.benchchem.com/product/b15606004?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5941193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4306720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4306720/
https://www.benchchem.com/product/b15606004?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4306720/
https://www.benchchem.com/product/b15606004?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


structures.[7] It suppressed the activation of microglia/macrophages and inhibited the

expression of inflammatory mediators, including IL-6, CCL2, and iNOS.[7][13]

Biological Effects of C-DIM12
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Caption: Relationship between C-DIM12's molecular action and its biological effects.

Quantitative Data Summary
The efficacy of C-DIM12 has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Activity of C-DIM12
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Cell Line Cancer Type Concentration Effect Reference

MiaPaCa2,
Panc1

Pancreatic 15 µM

Induced
apoptosis
(Annexin V
staining)

[6]

MiaPaCa2,

Panc1
Pancreatic 15 µM

Inhibited

anchorage-

independent

growth

[6]

MiaPaCa2,

Panc1
Pancreatic 15 µM

Decreased cell

migration by 60-

70% over 48h

[6]

MiaPaCa2,

Panc1
Pancreatic 5-25 µM

Downregulated

HuR and IDH1

protein

expression

[6]

253J B-V Bladder Not specified

Decreased cell

survival (MTT

assay), induced

PARP cleavage

[1]

THP-1
Myeloid

Leukemia
10 µM

Attenuated LPS-

induced

secretion of

MCP-1, CCL5,

CXCL1

[14]

| BV-2 | Mouse Microglia | 10 µM | Inhibited LPS-induced expression of iNOS, IL-6, CCL2 |[4] |

Table 2: In Vivo Efficacy of C-DIM12
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Model Disease
Dosage &
Administration

Key Outcomes Reference

Orthotopic
Xenograft
(NURR1-KO
cells)

Pancreatic
Cancer

30 mg/kg, i.p.,
for 30 days

Inhibited
tumor growth,
induced
apoptosis

[2]

Xenograft

(MiaPaCa2 cells)

Pancreatic

Cancer

50 mg/kg, 3

times a week

Inhibited tumor

growth
[6]

MPTP-Induced

Parkinsonism

(Mice)

Parkinson's

Disease

25 mg/kg, i.p., for

14 days

Protected

against DA

neuron loss,

suppressed glial

activation

[2][3]

| Intracerebral Hemorrhage (Mice) | Stroke / Brain Injury | 50-100 mg/kg, p.o., three times |

Improved neurological recovery, prevented neuron loss |[2][7][13] |

Key Experimental Protocols
This protocol outlines the procedure for inducing Parkinsonism in mice and assessing the

neuroprotective effects of C-DIM12, based on methodologies described in the literature.[3][12]

Animal Model: Use C57BL/6 mice or transgenic NF-κB/EGFP reporter mice.

Neurotoxin Induction: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at 20

mg/kg (subcutaneous injection) and probenecid at 100-250 mg/kg (intraperitoneal injection)

to inhibit MPTP metabolism. Dosing is typically performed over several days (e.g., 4 doses

over 14 days).[3][12]

C-DIM12 Administration: Prepare C-DIM12 in a vehicle such as corn oil. Administer daily by

intragastric gavage at a dose of 25-50 mg/kg.[3][12] Treatment can be concurrent with or

subsequent to the MPTP challenge.

Endpoint Analysis:
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Behavioral: Monitor for neurobehavioral deficits using tests like the open field test.

Histological: At the study's conclusion, perfuse the animals and dissect the brains. Perform

immunohistochemical staining on midbrain sections for tyrosine hydroxylase (TH+) to

quantify dopaminergic neurons in the substantia nigra pars compacta (SNpc) via

stereological counting.

Glial Activation: Use markers like Iba1 for microglia and GFAP for astrocytes to assess

neuroinflammation.

Gene Expression: Isolate mRNA from midbrain tissue and perform qPCR arrays to

analyze changes in NF-κB signaling and Parkinson's disease-associated genes.[3]
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Workflow: MPTP-Induced Parkinsonism Model
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Caption: Experimental workflow for assessing C-DIM12's neuroprotective effects in mice.

This protocol is for investigating the binding of Nurr1 and p65 to the promoter of an

inflammatory gene like NOS2 in microglial cells, as described by De Miranda et al.[4][8]
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Cell Culture and Treatment: Culture BV-2 microglial cells. Pre-treat cells with 10 µM C-DIM12
for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for a specified time

course (e.g., up to 24 hours).

Cross-linking: Cross-link protein to DNA by adding formaldehyde directly to the culture

medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

Quench the reaction with glycine.

Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of

200-1000 bp using sonication.

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the

cleared chromatin overnight at 4°C with specific antibodies against p65, Nurr1, or a negative

control (e.g., IgG).

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-

DNA complexes.

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the

complexes from the beads.

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Treat with

RNase A and Proteinase K to remove RNA and protein.

DNA Purification: Purify the immunoprecipitated DNA using a standard DNA purification kit.

Quantitative PCR (qPCR): Quantify the amount of precipitated NOS2 promoter DNA using

qPCR with primers specific to the p65 binding site on the promoter. Analyze the results

relative to the input DNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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